1-phenyl-2-(1H-pyrrol-1-yl)ethanol

Description

BenchChem offers high-quality 1-phenyl-2-(1H-pyrrol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-pyrrol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

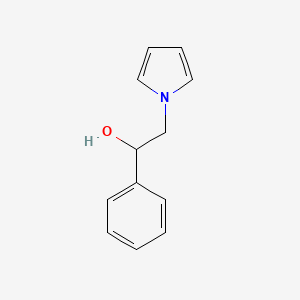

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrrol-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-9,12,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUWAHLHOKWNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-phenyl-2-(1H-pyrrol-1-yl)ethanol chemical structure and properties

Technical Whitepaper: 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol

Part 1: Executive Summary & Structural Logic

1-Phenyl-2-(1H-pyrrol-1-yl)ethanol (CAS: 696650-01-8 / PubChem CID: 4912754) represents a critical structural scaffold in medicinal chemistry, specifically within the "azole" class of antifungal and antineoplastic agents.[1] Unlike simple phenylethanolamines, this compound features a pyrrole ring attached via its nitrogen atom (

This specific connectivity is chemically significant for two reasons:

-

Regiochemical Control: Synthesis requires overcoming pyrrole's natural tendency toward

-alkylation (at the 2- or 5-position).[1] -

Chiral Versatility: The benzylic alcohol position serves as a chiral center (

), making this molecule a valuable precursor for enantioselective ligand synthesis and asymmetric catalysis.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Appearance | Viscous pale-yellow oil or low-melting solid (racemate) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~13.5 (Alcoholic proton), Pyrrole N is non-basic |

| LogP | ~1.9 - 2.1 (Lipophilic, membrane permeable) |

| H-Bond Donors/Acceptors | 1 Donor (-OH), 1 Acceptor (Pyrrole |

Part 2: Synthetic Methodology

The synthesis of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol hinges on the regioselective ring-opening of styrene oxide by a pyrrole nucleophile.[1]

The Challenge:

Pyrrole is an ambident nucleophile.[1] Under acidic conditions, it reacts at the carbon atoms (C2/C5). To achieve the desired

Protocol A: Base-Mediated Regioselective Synthesis (Recommended)

Rationale: This method ensures

Reagents:

-

Styrene Oxide (1.0 eq)

-

Pyrrole (1.2 eq) - Freshly distilled to remove polymers[1]

-

Potassium Carbonate (

) or Sodium Hydride (NaH) (1.5 eq) -

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve pyrrole (1.2 eq) in anhydrous DMF.

-

Deprotonation: Add the base (

or NaH) portion-wise at 0°C. Stir for 30 minutes until gas evolution ( -

Addition: Add styrene oxide (1.0 eq) dropwise via syringe to the stirring solution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1). The epoxide spot (

) should disappear, replaced by a more polar product spot ( -

Quench: Pour the reaction mixture into ice-cold brine.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with water ( -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Yield Expectation: 75-85% (Regioisomer ratio > 95:5 favoring

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Target Pathway" utilizes the steric control of the

Caption: Regioselectivity control in the ring-opening of styrene oxide. Path B (Basic conditions) yields the target 1-phenyl-2-(1H-pyrrol-1-yl)ethanol.[1]

Part 4: Spectroscopic Validation (Self-Validating System)

To confirm the structure and purity, the researcher must look for specific NMR signatures that distinguish the target from the regioisomer.

| Feature | Target: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol | Regioisomer (Impurity) |

| Triplet/dd at ~4.8 - 5.0 ppm (CH-OH) | Multiplet at ~5.5 ppm (CH-N) | |

| Multiplet at ~4.0 - 4.2 ppm (CH2-N) | Multiplet at ~3.8 ppm (CH2-OH) | |

| Signal at ~72-74 ppm | Signal at ~65 ppm | |

| Pyrrole Signals | Two triplets/multiplets (C2/C5 equiv, C3/C4 equiv) | Similar, but shifts vary by ~0.5 ppm |

Validation Check: If the methine proton (attached to the Ph group) shifts downfield significantly (>5.2 ppm), you likely have the

Part 5: Applications in Drug Discovery

This scaffold acts as a "chiral linker" in several therapeutic areas:

-

Antifungal Azole Mimetics: The structure mimics the core of drugs like Miconazole, where the imidazole is replaced by pyrrole to modulate CYP450 binding affinity (reducing hepatotoxicity).

-

Beta-Blocker Analogues: The ethanolamine backbone (Ph-CH(OH)-CH2-N) is the pharmacophore for

-adrenergic blockers.[1] Substituting the amine with a pyrrole changes the H-bonding profile, often used to study receptor subtype selectivity.[1] -

Conducting Polymer Precursors:

-substituted pyrroles can be electropolymerized.[1] The pendant chiral hydroxyl group allows for the creation of chiral conducting surfaces for enantioselective sensing.

Caption: Divergent utility of the scaffold in pharmacology and materials science.

References

-

Regioselective Ring Opening of Epoxides: Smith, J. G. "Synthetically useful reactions of epoxides."[1][2] Synthesis, 1984(8), 629-656.[1]

-

Pyrrole Chemistry: Banik, B. K., et al.[1][3] "Microwave-assisted rapid synthesis of N-substituted pyrroles."[1] Tetrahedron Letters, 2005.[1]

-

PubChem Compound Summary: "1-phenyl-2-(1H-pyrrol-1-yl)ethanol (CID 4912754)."[1][4] National Center for Biotechnology Information.[1]

-

Biological Activity of Pyrroles: Bhardwaj, V., et al.[1][5][6][3] "Biological Significance of Pyrroles: A Review." Journal of Pharmaceutical Sciences and Research, 2015.

Sources

- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 1-phenyl-2-(1H-pyrrol-1-yl)ethanol | C12H13NO | CID 4912754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols: Regioselective Ring-Opening of Styrene Oxide with Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to valuable 1,2-difunctionalized compounds. This guide focuses on the reaction between styrene oxide, a key chiral building block, and pyrrole, a prominent nitrogen-containing heterocycle. Pyrrole and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The nucleophilic addition of pyrrole to styrene oxide can yield two regioisomeric amino alcohol products, with the selectivity of the reaction being highly dependent on the reaction conditions. This document provides a comprehensive overview of the mechanistic principles, experimental protocols, and analytical techniques for achieving high regioselectivity in this important reaction.

Introduction: The Significance of Pyrrole-Containing Scaffolds

Pyrrole is a five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of biologically active molecules.[2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and cholesterol-lowering activities.[1][3][4] The ability to introduce pyrrole moieties into complex molecular architectures with high precision is therefore of paramount importance in drug discovery and development. The reaction of pyrrole with epoxides, such as styrene oxide, offers a direct pathway to synthesize valuable β-amino alcohols, which are key intermediates in the synthesis of many pharmaceutical agents.

Mechanistic Insights into Regioselectivity

The ring-opening of an unsymmetrical epoxide like styrene oxide can proceed via different mechanisms, primarily dictated by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.[5][6][7] The outcome of the reaction with pyrrole, a weak nucleophile, is a delicate balance between electronic and steric effects.

Reaction Pathways

The reaction between styrene oxide and pyrrole can theoretically yield two regioisomers:

-

α-attack: Nucleophilic attack at the benzylic carbon (Cα), leading to the formation of 2-(1H-pyrrol-1-yl)-1-phenylethan-1-ol. This pathway is generally favored under acidic or Lewis acidic conditions where the transition state has significant carbocationic character at the more substituted benzylic position.[6][8][9]

-

β-attack: Nucleophilic attack at the terminal, less sterically hindered carbon (Cβ), resulting in 1-(1H-pyrrol-1-yl)-2-phenylethan-1-ol. This pathway is characteristic of a classic SN2 mechanism, favored by strong nucleophiles under basic or neutral conditions.[5][6][10]

Factors Influencing Regioselectivity

-

Catalysis: The choice of catalyst is the most critical factor in controlling the regioselectivity of the reaction.

-

Lewis Acids: Lewis acids, such as iron porphyrin-based porous organic polymers (Fe-PPOP), activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[11][12] This coordination enhances the electrophilicity of the epoxide carbons and promotes a reaction pathway with SN1-like character, favoring attack at the more substituted benzylic carbon.[6][11]

-

Brønsted Acids: Protic acids protonate the epoxide oxygen, creating a better leaving group and facilitating ring-opening.[6][7][9] Similar to Lewis acids, this generally leads to preferential attack at the benzylic position.

-

Catalyst-Free Conditions: In the absence of a catalyst, the reaction can be sluggish. However, using specific solvents like 2,2,2-trifluoroethanol can promote the reaction and favor selective attack at the benzylic position for aromatic epoxides.[13]

-

-

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.

-

Temperature: Reaction temperature can also play a role, with higher temperatures sometimes leading to a decrease in selectivity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the regioselective ring-opening of styrene oxide with pyrrole under different catalytic conditions.

Protocol 1: Lewis Acid-Catalyzed α-Selective Ring-Opening

This protocol is adapted from methodologies employing Lewis acid catalysis to achieve high regioselectivity for the α-attack product.[11]

Materials:

-

Styrene oxide

-

Pyrrole

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Lewis acid catalyst (e.g., Fe-PPOP, Scandium triflate)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (0.1-5 mol%).

-

Add the anhydrous solvent, followed by pyrrole (1.2 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add styrene oxide (1.0 equivalent) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired α-regioisomer.

Protocol 2: Catalyst-Free Ring-Opening in Trifluoroethanol

This protocol is based on the finding that 2,2,2-trifluoroethanol can promote the regioselective ring-opening of aromatic epoxides with N-heterocycles without the need for a catalyst.[13]

Materials:

-

Styrene oxide

-

Pyrrole

-

2,2,2-Trifluoroethanol (TFE)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve styrene oxide (1.0 equivalent) and pyrrole (1.5 equivalents) in 2,2,2-trifluoroethanol.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux), monitoring the progress by TLC.

-

Once the reaction is complete, remove the TFE under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining TFE.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: Comparative Analysis

The following table summarizes typical results for the ring-opening of styrene oxide with pyrrole under different conditions, highlighting the impact on regioselectivity.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regiomeric Ratio (α:β) | Reference |

| Fe-PPOP (1.2 mol% Fe) | CD3OD | 55 | 24 | High | >99:1 | [11] |

| None | 2,2,2-Trifluoroethanol | Reflux | 12 | Good | >99:1 | [13] |

| Basic/Neutral | Various | Various | - | - | Favors β-attack (general trend for strong nucleophiles) | [5][6] |

Product Characterization

Accurate determination of the product structure and the regiomeric ratio is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.

NMR Spectroscopy

-

¹H NMR: The chemical shifts and coupling patterns of the methine and methylene protons are distinct for the two regioisomers. For the α-attack product, the proton attached to the carbon bearing the hydroxyl group will appear at a different chemical shift compared to the corresponding proton in the β-attack product.

-

¹³C NMR: The chemical shifts of the carbons bonded to the nitrogen and oxygen atoms will also be characteristic for each isomer.

-

2D NMR (COSY, HSQC, HMBC): These techniques can be employed to unambiguously assign the proton and carbon signals and confirm the connectivity, thereby verifying the structure of the major regioisomer.[14]

Visualization of Key Concepts

Reaction Mechanism

Caption: Mechanistic pathways for the ring-opening of styrene oxide with pyrrole.

Experimental Workflow

Caption: General experimental workflow for the synthesis and isolation of products.

Conclusion

The regioselective ring-opening of styrene oxide with pyrrole is a powerful transformation for the synthesis of biologically relevant β-amino alcohols. By carefully selecting the reaction conditions, particularly the use of Lewis acid catalysts or specialized solvents like 2,2,2-trifluoroethanol, high selectivity for the α-attack product can be achieved. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to successfully implement this key synthetic strategy.

References

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

-

ResearchGate. (n.d.). The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 31). Regioselectivity in the opening of 3-membered heterocycles. Retrieved from [Link]

-

PubMed. (2008). Regio- and stereoselective ring-opening reactions of epoxides with indoles and pyrroles in 2,2,2-trifluoroethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective ring opening of styrene oxide with different reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the Ti(III)‐mediated ring opening of.... Retrieved from [Link]

-

ResearchGate. (2025, August 7). Identification and analysis of styrene oxide adducts with amino acids in human globin. Retrieved from [Link]

-

Semantic Scholar. (2018, February 25). Regioselective ring opening of styrene oxide by carbon nucleophiles catalyzed by metal?organic frameworks under solvent-free conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic ring-opening of styrene oxide with various amines a. Retrieved from [Link]

-

MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

-

SpringerLink. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Retrieved from [Link]

-

ResearchGate. (2020, April 1). Synthesis of Oxirane Derivatives of 1H-Pyrrole-2,3-diones | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of styrene oxide with various nucleophiles catalyzed by.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Styrene Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Improved catalytic performance of porous metal–organic frameworks for the ring opening of styrene oxide. Retrieved from [Link]

-

Taylor & Francis. (2012). Oxirane – Knowledge and References. Retrieved from [Link]

-

AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. Retrieved from [Link]

-

PubMed. (2013, July 19). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 14). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

Sources

- 1. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 2. Application of Pyrrole_Chemicalbook [chemicalbook.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regio- and stereoselective ring-opening reactions of epoxides with indoles and pyrroles in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nmr.oxinst.com [nmr.oxinst.com]

Application Note & Protocol: Microwave-Assisted Synthesis of Phenyl-Pyrrole Ethanol Derivatives

Abstract

This guide provides a comprehensive overview and detailed protocols for the rapid and efficient synthesis of phenyl-pyrrole ethanol derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrrole-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous pharmacologically active compounds.[1][2][3][4] Traditional methods for their synthesis, such as the Paal-Knorr reaction, often require prolonged reaction times and harsh conditions.[5][6] By leveraging microwave irradiation, the synthesis can be accomplished in minutes instead of hours, with significantly improved yields and a greener chemical footprint.[7][8][9] This document details the underlying principles of microwave heating, provides a step-by-step protocol for a model reaction, offers strategies for optimization and troubleshooting, and outlines critical safety considerations for researchers and drug development professionals.

The Principle: Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods transfer energy indirectly and inefficiently; an external source heats the vessel walls, which then transfer heat to the solvent and reactants via conduction and convection.[10] This process results in a significant temperature gradient within the vessel and is often slow.[11]

Microwave-assisted synthesis, in contrast, utilizes direct energy transfer to the molecules within the reaction mixture.[12] This "volumetric heating" is rapid, uniform, and highly efficient, leading to dramatic rate accelerations.[13][14] The primary mechanisms responsible for this phenomenon are:

-

Dipolar Polarization: Polar molecules, such as ethanol or water, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[10][11] This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[13]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[11][13]

This efficient heating mechanism allows for reaching high temperatures and pressures safely in sealed vessels, enabling the use of solvents far above their atmospheric boiling points and accelerating reaction kinetics.[15][16]

Caption: Figure 1: Conventional vs. Microwave Heating.

The Core Reaction: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form a substituted pyrrole.[5][6][17] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrrole ring.[17] Microwave irradiation dramatically accelerates the rate-determining dehydration steps of this process.[7][8]

Caption: Figure 2: Simplified Paal-Knorr Mechanism.

Experimental Protocol: Synthesis of 2-(1-phenyl-5-methyl-1H-pyrrol-2-yl)ethan-1-ol

This protocol details the synthesis of a model phenyl-pyrrole ethanol derivative from 1-hydroxyhexane-2,5-dione and aniline.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Hydroxyhexane-2,5-dione | C₆H₁₀O₃ | 130.14 | 1.0 | 1.0 |

| Aniline | C₆H₇N | 93.13 | 1.2 | 1.2 |

| Ethanol (ACS Grade) | C₂H₅OH | 46.07 | - | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Catalyst |

| Microwave Process Vial (10 mL) | - | - | 1 | - |

| Magnetic Stir Bar | - | - | 1 | - |

Equipment

-

Dedicated single-mode microwave reactor with online temperature and pressure monitoring.[16]

-

Standard laboratory glassware for work-up.

-

Rotary evaporator.

-

Silica gel for column chromatography.

Step-by-Step Procedure

Caption: Figure 3: Microwave Synthesis Workflow.

-

Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-hydroxyhexane-2,5-dione (130 mg, 1.0 mmol).[18]

-

Solvent and Reagent Addition: Add ethanol (3.0 mL) followed by aniline (110 µL, 1.2 mmol). Add 2-3 drops of glacial acetic acid as a catalyst.

-

Vessel Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.[16] Ensure the seal is secure to handle the pressure generated during heating.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters:

-

Target Temperature: 140°C

-

Hold Time: 10 minutes

-

Initial Power: 200 W (The instrument will modulate power to maintain temperature)[18]

-

Stirring: On (medium speed)

-

-

Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling feature before removing it from the reactor.[16] Caution: Never attempt to open a hot, pressurized vial.

-

Work-up: Open the vial in a fume hood. Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil via silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield the pure product.

Results: Expected Outcomes

This microwave-assisted protocol offers significant advantages over conventional heating methods, which typically require refluxing for several hours.

| Parameter | Microwave-Assisted Method | Conventional Method (Typical) |

| Reaction Time | 10 minutes | 6 - 12 hours[5] |

| Temperature | 140°C | ~78°C (Ethanol Reflux) |

| Typical Yield | > 85% | 40 - 60% |

| Purity | High (after purification) | Often requires extensive purification from thermal byproducts[5] |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield / Incomplete Reaction | 1. Insufficient temperature or time.2. Inactive catalyst. | 1. Incrementally increase the temperature to 150-160°C or extend the hold time to 15-20 minutes.[18]2. Ensure the acetic acid is fresh. Consider a stronger acid catalyst if necessary. |

| Charring / Decomposition | 1. Temperature is too high.2. "Hotspotting" due to poor stirring. | 1. Reduce the target temperature in 10°C increments.[18]2. Use a larger, more efficient stir bar to ensure uniform heat distribution.[19] |

| Reaction Does Not Heat | 1. Use of a non-polar (low-absorbing) solvent.2. Low reaction volume. | 1. Ensure a polar solvent like ethanol is used.[18] For non-polar systems, a susceptor (passive heating element) may be required.2. Increase the solvent volume to ensure efficient coupling with microwaves. |

Safety Considerations

-

Use Dedicated Equipment: Never use a domestic kitchen microwave oven. Laboratory microwave reactors are built with safety interlocks and can withstand high pressures and corrosive chemicals.

-

Pressure Management: Be aware of the pressure limits of your reaction vessel.[19] Calculate the potential pressure buildup from solvent vapor at the target temperature.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations in a well-ventilated fume hood.

-

Exothermic Reactions: If you are unsure about a reaction's kinetics, start with a small scale and use a lower initial power setting to avoid a dangerous thermal runaway.[20][21]

-

Vessel Integrity: Inspect microwave vials for cracks or defects before use. Do not reuse vials beyond the manufacturer's recommended lifetime.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of phenyl-pyrrole ethanol derivatives. By directly and uniformly heating the reaction mixture, this technology dramatically reduces reaction times from hours to minutes and significantly increases product yields compared to conventional methods.[7][9] The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and medicinal chemistry to accelerate the development of novel heterocyclic compounds.

References

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Sharma, U., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks. [Link]

-

Leonelli, C., & Mason, T. J. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(24), 7595. [Link]

-

Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

-

Minetto, G., Sega, A., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-392. [Link]

-

Minetto, G., Sega, A., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389–392. [Link]

-

JAG Group. Microwave Reactor Safety. University of Zurich. [Link]

-

Bandyopadhyaya, D., & Banik, B. K. (2017). Microwave-induced Paal-Knorr reaction with ammonium chloride: Synthesis of pyrroles. Heterocyclic Letters, 7(2), 473-474. [Link]

-

Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

-

Unacademy. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Cravotto, G., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

-

Kamel, M. S., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1999. [Link]

-

Organic Syntheses. (n.d.). Microwave-Assisted Organic Synthesis (MAOS). Organic Syntheses. [Link]

-

Scribd. (n.d.). Basic Guidelines For Microwave Reactor and Reactions. Scribd. [Link]

-

Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2021). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 14(3), 209-215. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Ghiurco, D., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(24), 8031. [Link]

-

Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). PMC. [Link]

-

Singh, S., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(35), 21441-21467. [Link]

-

Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]

-

Kumar, M. N., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

Sources

- 1. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 8. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

- 10. youtube.com [youtube.com]

- 11. ijnrd.org [ijnrd.org]

- 12. mdpi.com [mdpi.com]

- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 14. ajprd.com [ajprd.com]

- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chem.tamu.edu [chem.tamu.edu]

- 20. Safety Considerations for Microwave Synthesis [cem.com]

- 21. scribd.com [scribd.com]

synthesis of antifungal agents containing pyrrole-ethanol scaffolds

Application Note: Synthesis of Antifungal Agents Containing Pyrrole-Ethanol Scaffolds

Executive Summary & Strategic Rationale

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel antifungal pharmacophores. The pyrrole-ethanol scaffold represents a strategic bioisostere of the classical azole antifungal backbone.

In clinically approved azoles (e.g., Fluconazole, Voriconazole), a triazole or imidazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14

This guide details two distinct, self-validating protocols for synthesizing these scaffolds:

-

De Novo Ring Construction (Paal-Knorr): Best for accessing highly substituted pyrrole cores.

-

N-Alkylation via Epoxide Opening: Best for introducing complex chiral alcohol linkers mimicking current azole drugs.

Chemical Retrosynthesis & Pathway Logic

The following diagram illustrates the two primary strategic entry points for this scaffold.

Figure 1: Retrosynthetic analysis showing the two complementary routes to the pyrrole-ethanol scaffold.

Detailed Experimental Protocols

Protocol A: Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

Rationale: This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring. It is the preferred route when the pyrrole core requires specific alkyl/aryl substitution patterns (e.g., 2,5-dimethyl) to block metabolic oxidation.

Reagents & Materials:

-

2,5-Hexanedione (Acetonylacetone): 10 mmol (1.14 g)

-

Ethanolamine (2-Aminoethanol): 12 mmol (0.73 g)

-

Solvent: Ethanol (absolute) or Toluene (for Dean-Stark)

-

Catalyst: Glacial Acetic Acid (catalytic amount, 0.5 mL)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-hexanedione (10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add ethanolamine (12 mmol) dropwise over 5 minutes. The slight excess of amine drives the equilibrium forward.

-

Catalysis: Add 0.5 mL of glacial acetic acid. Note: Acid catalysis promotes the initial hemiaminal formation and subsequent dehydration steps.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting dione (Rf ~0.5) should disappear, replaced by a highly fluorescent pyrrole spot (Rf ~0.7).

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in CH₂Cl₂ (30 mL) and wash with water (2 x 15 mL) to remove unreacted amine and acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: If the crude oil is dark, purify via flash column chromatography (Hexane:EtOAc 4:1).

-

Yield Expectation: 85–95% (Pale yellow oil or solid).

-

Protocol B: Regioselective Epoxide Ring Opening (Azole-Mimic Route)

Rationale: This route mimics the synthesis of Fluconazole. It attaches the "ethanol" linker to a pre-formed pyrrole. The challenge is ensuring N-alkylation over C-alkylation. We use a strong base in a polar aprotic solvent to generate the "hard" pyrrolide anion, which favors N-attack.

Reagents & Materials:

-

Pyrrole (freshly distilled): 10 mmol

-

Styrene Oxide (or functionalized epoxide): 12 mmol

-

Base: Sodium Hydride (NaH, 60% dispersion in oil): 12 mmol

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation (Inert Atmosphere Required):

-

Flame-dry a 50 mL two-neck flask and purge with Argon/Nitrogen.

-

Add NaH (12 mmol) and wash twice with dry hexane to remove mineral oil.

-

Suspend NaH in 10 mL anhydrous DMF.

-

Cool to 0°C. Add Pyrrole (10 mmol) dropwise. Stir for 30 mins at 0°C until H₂ evolution ceases. The solution will turn slightly brown/red, indicating pyrrolide anion formation.

-

-

Coupling:

-

Add Styrene Oxide (12 mmol) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Mechanistic Insight: The pyrrolide anion attacks the less hindered carbon of the epoxide (SN2-like), resulting in the beta-hydroxy ethyl linkage.

-

-

Quenching & Extraction:

-

Carefully quench with saturated NH₄Cl solution (exothermic!).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with water (5 x 20 mL) to rigorously remove DMF (crucial for crystallization). Wash once with brine.

-

-

Purification:

-

Dry over MgSO₄ and concentrate.

-

Purify via chromatography (Gradient: 0% to 20% EtOAc in Hexane).

-

Target Product: 1-(2-hydroxy-2-phenylethyl)pyrrole.

-

Quantitative Data Summary

| Metric | Protocol A (Paal-Knorr) | Protocol B (Epoxide Opening) |

| Primary Reagents | 1,4-Diketone + Amine | Pyrrole + Epoxide |

| Atom Economy | High (-2 H₂O) | 100% (Addition reaction) |

| Regioselectivity | Controlled by precursor | Requires optimization (N vs C) |

| Typical Yield | 85–95% | 60–75% |

| Key Impurity | Furan derivatives (if acid is too high) | C-alkylated pyrroles |

| Reaction Time | 4–6 Hours | 12–16 Hours |

Biological Evaluation Workflow

Once synthesized, the compounds must be evaluated for antifungal potency.

Figure 2: Standard Minimum Inhibitory Concentration (MIC) workflow (CLSI M27-A3 guidelines).

Protocol:

-

Prepare stock solution of the pyrrole derivative in DMSO (10 mg/mL).

-

Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to a range of 0.125 – 64 µg/mL.

-

Inoculate with fungal suspension (1-5 x 10³ CFU/mL).

-

Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

-

MIC Endpoint: The lowest concentration showing 100% inhibition of visible growth compared to growth control.

References

-

Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

-

Pyrrole Antifungals: Wang, M. Z., et al. "Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs." European Journal of Medicinal Chemistry, 2011, 46(5), 1463-1472. Link

-

Epoxide Ring Opening: Westermaier, M., & Mayr, H. "Nucleophilic Reactivities of Pyrroles." Chemistry – A European Journal, 2008, 14(5), 1638–1647. Link

-

Antifungal Assay Standards: Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

-

Pyrrole-Ethanol Derivatives: Mohamed, M. S., et al. "Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link

Sources

Troubleshooting & Optimization

improving regioselectivity in styrene oxide and pyrrole reaction

Ticket System: Styrene Oxide & Pyrrole Coupling

Status: Active Agent: Senior Application Scientist Topic: Optimizing Regioselectivity & Preventing Polymerization in Pyrrole-Epoxide Coupling

Introduction: The "Benzylic Bias" Challenge

Welcome to the technical support hub for the alkylation of pyrrole with styrene oxide. If you are accessing this guide, you are likely encountering one of three critical failures:

-

Regiochemical Drift: You want the terminal (

) product, but are getting the benzylic ( -

Substrate Death: Your reaction vessel contains a black, insoluble tar (polypyrrole) instead of the desired alcohol.

-

Chemoselectivity Error: You aimed for Carbon-alkylation (Friedel-Crafts) but obtained Nitrogen-alkylation.

This guide treats your synthesis as a troubleshootable system, breaking down the electronic and steric factors governing the reaction.

Module 1: The Mechanistic Divergence

To fix the problem, we must first visualize the decision tree your molecules face. The reaction outcome is dictated almost entirely by the catalyst choice (Acid vs. Base) and the electronic bias of styrene oxide.

Visualizing the Pathway (DOT Diagram)

Caption: Figure 1. Mechanistic divergence based on catalytic environment. Acid catalysis favors C-alkylation at the benzylic (

Module 2: Troubleshooting Guides

Issue #1: "I need the Beta-isomer (Terminal), but I keep getting the Alpha-isomer."

Diagnosis: You are fighting thermodynamics.

Styrene oxide is a "biased" epoxide. The phenyl ring stabilizes the developing positive charge at the benzylic (

The Solution:

You cannot easily achieve C-alkylation at the

-

Workaround: If you strictly need the

-C-alkylated product, you must change your synthetic strategy. Direct opening favors-

Alternative: Consider reacting pyrrole with

-bromoacetophenone followed by reduction, rather than opening styrene oxide.

-

Issue #2: "My reaction turns into black tar (Polymerization)."

Diagnosis: Acid Toxicity. Pyrrole is extremely sensitive to strong acids (HCl, H2SO4, TFA). These proton sources initiate the polymerization of pyrrole into polypyrrole "tar" faster than the epoxide can open.

The Solution: Switch to "Water-Tolerant" Lewis Acids. Metal triflates, particularly Indium(III) Triflate [In(OTf)₃] , are the gold standard here. They activate the epoxide oxygen sufficiently to promote opening but are not acidic enough to polymerize the pyrrole rapidly.

Protocol Adjustment:

-

Eliminate Protic Acids: Do not use HCl or p-TsOH.

-

Solvent Switch: Use Dichloromethane (DCM) or Acetonitrile.

-

Temperature Control: Keep the reaction at 0°C initially, then warm to Room Temperature (RT). Heat promotes polymerization.

Issue #3: "I am getting N-alkylation instead of C-alkylation."

Diagnosis: Hard/Soft Acid-Base Mismatch.

-

C-Alkylation (Friedel-Crafts): Requires an acidic catalyst to make the epoxide an electrophile. The neutral pyrrole acts as a soft nucleophile (attacking from C2).

-

N-Alkylation: Occurs under basic conditions.[1] The base deprotonates the pyrrole (forming a hard nucleophile), which then attacks the less hindered terminal carbon (

) via SN2.

The Solution: Ensure your reaction is strictly neutral to slightly acidic . Avoid bases (NaH, KOH, amines) if you want the C-alkylated product.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(2-pyrrolyl)-2-phenylethanol (The

Reagents:

-

Pyrrole (Freshly distilled is critical to avoid pre-existing oligomers).

-

Styrene Oxide (1.0 equiv).[1]

-

Indium(III) Triflate [In(OTf)₃] (1–5 mol%).

-

Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve Indium(III) Triflate (5 mol%) in anhydrous DCM (5 mL per mmol substrate).

-

Addition 1: Add Styrene Oxide (1.0 equiv) to the catalyst solution. Stir for 5 minutes to allow coordination (Activation Step).

-

Addition 2: Add Pyrrole (1.2 equiv) dropwise at 0°C. Note: Adding pyrrole last prevents it from interacting with the catalyst before the epoxide is activated.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to 25°C. Monitor via TLC (stain with Vanillin or PMA; pyrroles turn red/purple).

-

Quench: Quench with saturated aqueous NaHCO₃. Do not use strong acid or base for workup.

-

Purification: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Module 4: Comparative Data & Catalyst Performance

The following table summarizes expected outcomes based on catalyst choice for the reaction of Styrene Oxide + Pyrrole.

| Catalyst System | Major Regioisomer | Chemoselectivity | Yield | Risk Factor |

| In(OTf)₃ / DCM | C-Alkylation | 85-92% | Low (Minimal polymerization) | |

| Sc(OTf)₃ / MeCN | C-Alkylation | 80-88% | Low | |

| Silica Gel (Surface) | C-Alkylation | 60-70% | Low (Slow reaction time) | |

| HCl / H₂SO₄ | Mixture | C-Alkylation | <20% | High (Rapid polymerization/Tar) |

| NaH / DMF | N-Alkylation | 75-85% | N/A (Different product class) |

FAQ: Frequently Asked Questions

Q: Can I use chiral ligands to make this enantioselective?

A: Yes. The "Friedel-Crafts" alkylation of pyrroles with epoxides can be rendered enantioselective using chiral Lewis acids (e.g., Chromium-Salen complexes or Copper-Bisoxazoline). However, the regioselectivity will predominantly remain

Q: Why is my yield low even with In(OTf)₃? A: Check your pyrrole source. Pyrrole oxidizes and oligomerizes on the shelf (turning brown). Always distill pyrrole before use in sensitive catalytic reactions.

Q: Can I force C-alkylation at the Beta position?

A: Not efficiently with styrene oxide. The transition state energy difference between the benzylic carbocation and the primary carbocation is too large. To get a

References

-

Yadav, J. S., Reddy, B. V. S., & Abraham, S. (2002). "Indium(III) Triflate-Catalyzed Regioselective Alkylation of Heterocycles with Epoxides." Tetrahedron Letters, 43(35), 6245-6247.

-

Bandini, M., Cozzi, P. G., & Umani-Ronchi, A. (2002). "In(OTf)3-catalyzed Friedel–Crafts alkylation of indoles and pyrroles with epoxides." Chemical Communications, (9), 919-920.

-

Sheng, Y. F., Gu, Q., & You, S. L. (2009). "Chiral Brønsted Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation of Pyrroles." Journal of Organic Chemistry, 74(17), 6899–6901.[2]

-

BenchChem. (2025).[1] "Application Notes: Ring-Opening Reactions of (S)-Styrene Oxide." BenchChem Technical Library.

Sources

troubleshooting low yields in pyrrole N-alkylation reactions

Ticket Subject: Optimizing N-Alkylation Yields & Regioselectivity Assigned Specialist: Senior Application Scientist Status: Open

Module 1: Diagnostic Triage

Before altering your current protocol, use this logic flow to identify the specific failure mode. Most pyrrole alkylation issues stem from a misunderstanding of the ambident nucleophile nature of the pyrrole ring.

Figure 1: Diagnostic logic flow for identifying the root cause of N-alkylation failure.

Module 2: The Core Mechanism (The "Why")

To fix the yield, you must control the Regioselectivity (N vs. C) . Pyrrole is an ambident nucleophile. The nitrogen lone pair is part of the aromatic sextet, making neutral pyrrole a very poor nucleophile at nitrogen (

The Critical Rule: You must deprotonate the pyrrole to form the pyrrolide anion. The counter-cation determines the site of attack based on Hard-Soft Acid-Base (HSAB) Theory .

| Factor | N-Alkylation (Desired) | C-Alkylation (Undesired) |

| Mechanism | Hard-Hard Interaction | Soft-Soft Interaction |

| Ionic Character | High (Dissociated Ion Pair) | Low (Tight Ion Pair/Covalent) |

| Cation Preference | ||

| Solvent | Polar Aprotic (DMSO, DMF) | Non-polar (Ether, Toluene) |

| Leaving Group | Tosylate, Mesylate (Hard) | Iodide (Soft) |

Expert Insight: If you are observing C-alkylation, your reaction conditions are likely too "tight." You need to separate the cation from the pyrrolide anion to expose the "hard" nitrogen center.

Module 3: Optimized Protocols

Do not rely on generic alkylation conditions. Use one of these two validated workflows.

Protocol A: The "Classical" Method (NaH/DMF)

Best for: Small scale, difficult substrates, high-value intermediates.

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Base Activation: Add NaH (60% dispersion, 1.2 equiv) . Optional: Wash with dry hexane to remove mineral oil if purification is sensitive.

-

Solvent: Add anhydrous DMF or THF (0.2 M concentration). Cool to 0°C.

-

Deprotonation: Add pyrrole (1.0 equiv) dropwise. Stir at 0°C for 30 min until H₂ evolution ceases.

-

Checkpoint: The solution usually turns slightly yellow/brown.

-

-

Alkylation: Add the alkyl halide/tosylate (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT). Stir 2–12 h.

-

Quench: Pour into ice water. Extract with EtOAc.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive labs, avoiding hazardous NaH.

-

System: Mix Toluene (or Benzene) and 50% aq. KOH (or solid powdered KOH).

-

Catalyst: Add TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (5 mol%).

-

Reagents: Add Pyrrole (1.0 equiv) and Electrophile (1.2 equiv).

-

Process: Vigorously stir (high RPM required) at RT or mild heat (40°C).

-

Mechanism: The catalyst transfers the

into the organic phase as a "naked" anion, rapidly deprotonating the pyrrole. The bulky quaternary ammonium cation (

Module 4: Troubleshooting Q&A

Q1: My reaction turns into a black/red tar immediately. What happened? A: You triggered acid-catalyzed polymerization . Pyrroles are notoriously acid-sensitive (forming "pyrrole red").

-

Fix: Ensure your electrophile (e.g., alkyl halide) is free of acid traces. If using an acid chloride, add a scavenger base (triethylamine) before adding the electrophile. Ensure the reaction remains basic (

) at all times.

Q2: I see 50% conversion, but it stops. Adding more alkyl halide doesn't help. A: The base might be consumed or "coated." If using solid KOH/NaOH, the surface becomes coated with salt (KX/NaX), stopping the reaction.

-

Fix: Use powdered KOH (freshly ground) or switch to Protocol B (PTC) where the catalyst shuttles the base, bypassing surface area issues. If using NaH, ensure your solvent is truly anhydrous; water kills NaH instantly [2].

Q3: I am getting significant C2-alkylation (2-alkylpyrrole).

A: Your cation is coordinating too tightly to the nitrogen.

This often happens with Lithium bases (

-

Fix: Switch from

to

Q4: Can I use weak bases like Carbonate (

Module 5: Data Support

Solvent & Base Effects on Regioselectivity (N:C Ratio) Note: Ratios are approximate based on general literature trends for simple alkyl halides.

| Base / Solvent | Cation Hardness | Dominant Product | N:C Ratio Estimate |

| NaH / DMF | Hard | N-Alkyl | >95:5 |

| KOH / DMSO | Hard | N-Alkyl | >98:2 |

| n-BuLi / THF | Hard (but aggregates) | Mixed | ~60:40 |

| Grignard (R-Mg-X) / Ether | Soft | C-Alkyl | <10:90 |

| KOH + 18-Crown-6 / Toluene | "Naked" Anion | N-Alkyl | >99:1 |

References

-

Bogdal, D., et al. (1999). "Microwave-assisted generation of pyrrolyl anions: A rapid N-alkylation of pyrrole and indole." Synlett.

-

Papadopoulos, E. P., & Tabello, K. I. (1968). "Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate." The Journal of Organic Chemistry, 33(3), 1299-1300.

-

Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[1][2][3][4] Journal of the American Chemical Society, 85(22), 3533–3539.

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

Sources

Technical Support Center: Purification of Pyrrole-Ethanol Adducts

Introduction

This technical guide addresses a common challenge in synthetic chemistry: the purification of N-substituted pyrrole products from unreacted electrophilic starting materials, specifically focusing on the removal of styrene oxide from the product of its reaction with pyrrole in an ethanol solvent. The reaction is the nucleophilic ring-opening of styrene oxide by pyrrole, yielding N-(2-hydroxy-2-phenylethyl)pyrrole.

The primary difficulty arises from the similar solubility profiles of the starting material (styrene oxide) and the desired product in many common organic solvents. This guide provides a systematic, field-proven approach to achieving high purity, emphasizing the principles behind the chosen methods, troubleshooting common issues, and verifying success through analytical techniques.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address the most common issues and questions encountered during the purification of N-(2-hydroxy-2-phenylethyl)pyrrole.

Q1: What is the primary recommended method for removing unreacted styrene oxide from my product?

The most effective and recommended method is flash column chromatography using silica gel.[1] The principle of this technique relies on the significant polarity difference between the unreacted styrene oxide and the desired N-(2-hydroxy-2-phenylethyl)pyrrole product.

-

Styrene Oxide: A relatively non-polar epoxide.

-

N-(2-hydroxy-2-phenylethyl)pyrrole (Product): A significantly more polar molecule due to the presence of a hydroxyl (-OH) group, which can engage in hydrogen bonding, and the N-H bond of the pyrrole ring (if unreacted) or the N-substituted pyrrole itself.[2][3]

Because silica gel is a highly polar stationary phase, the polar product will adsorb more strongly to the silica and travel down the column more slowly.[3] The non-polar styrene oxide will have weaker interactions, eluting much faster with a less polar solvent system.

Q2: Why is column chromatography preferred over distillation for this separation?

While the boiling points of the components are different (see Table 1), distillation is not recommended for two critical reasons:

-

Thermal Instability of Styrene Oxide: Styrene oxide is thermally sensitive and can decompose or polymerize exothermically when heated, especially above 200°C.[4] This polymerization can be catalyzed by trace acidic or basic impurities, which may be present in the crude reaction mixture.[4] Attempting to distill it, even under vacuum, poses a significant safety risk.[5]

-

High Boiling Point of the Product: The product, N-(2-hydroxy-2-phenylethyl)pyrrole, is expected to have a very high boiling point (likely well above 200°C) due to its higher molecular weight and hydrogen-bonding capability. Distilling the lower-boiling styrene oxide away from the product would require heating the mixture to high temperatures for an extended period, increasing the risk of both styrene oxide polymerization and product degradation.

Q3: I ran a column, but my TLC analysis still shows a spot corresponding to styrene oxide in my product fractions. What went wrong?

This is a common issue that can usually be resolved by optimizing your chromatography technique. Here are the likely causes and solutions:

-

Improper Solvent System (Mobile Phase): If your eluent is too polar, it will move all compounds, including styrene oxide, down the column too quickly, resulting in poor separation. Conversely, if it's not polar enough, your product will not move at all.

-

Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. The ideal system should give your product an Rf value of ~0.3-0.4 and show clear separation from the styrene oxide spot (which should have a higher Rf, e.g., >0.7).[1] A good starting point is a mixture of hexane and ethyl acetate.

-

-

Column Overloading: Loading too much crude material onto the column for its size will cause bands to broaden and overlap, leading to co-elution.

-

Solution: As a general rule, use a weight ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.[6]

-

-

Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven solvent front and poor separation.[7]

-

Solution: Ensure your column is packed uniformly without any air bubbles. The "slurry packing" method is generally most reliable.[3]

-

Q4: After chromatography, my product is a clean oil/solid, but how can I be certain all the styrene oxide is gone?

Visual inspection and TLC are good indicators, but for drug development and research applications, quantitative confirmation is essential.

-

Gas Chromatography (GC): GC is an excellent and highly sensitive method for detecting trace amounts of volatile impurities like styrene oxide.[8][9] You can develop a GC method and inject a sample of your purified product. The absence of a peak at the retention time of a styrene oxide standard confirms its removal.

-

¹H NMR Spectroscopy: Proton NMR is a powerful tool. In the ¹H NMR spectrum of styrene oxide, the protons on the epoxide ring appear at characteristic chemical shifts (typically in the 2.5-4.0 ppm range). The absence of these specific signals in the spectrum of your final product is strong evidence of its purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity. A reverse-phase HPLC method can readily separate styrene oxide from the more polar product.[10]

Q5: My crude product is a very dark, tarry oil. Will this affect the purification?

Yes, dark-colored, polymeric byproducts can interfere with column chromatography by streaking and irreversibly binding to the silica gel, reducing its effectiveness.

-

Solution: Before loading onto the column, dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (1-2% by weight of your crude product), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.[11] This process, known as decolorization, will adsorb many of the high-molecular-weight, colored impurities, leading to a cleaner separation on the column.

Physicochemical Properties for Separation Strategy

The success of the purification strategy is grounded in the distinct physical properties of the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity | Solubility |

| Styrene Oxide | C₈H₈O | 120.15 | 194 | Low | Miscible with most organic solvents; slightly soluble in water.[4][12] |

| Pyrrole | C₄H₅N | 67.09 | 129-131 | Medium | Soluble in ethanol, ether; slightly soluble in water.[2][13] |

| Product (Expected) | C₁₂H₁₃NO | 187.24 | >250 (est.) | High | Expected to be soluble in polar organic solvents like ethanol, ethyl acetate. |

In-Depth Experimental Protocols

Workflow for Purification of N-(2-hydroxy-2-phenylethyl)pyrrole

Sources

- 1. columbia.edu [columbia.edu]

- 2. properties of pyrrole | Filo [askfilo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications [tongfeng-chem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Separation of Styrene oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Validation & Comparative

crystal structure analysis of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol

Comparative Crystal Structure Guide: 1-Phenyl-2-(1H-pyrrol-1-yl)ethanol vs. Nitrogen-Basic Analogues

Executive Summary: The Structural Divergence

In the development of antifungal and heterocyclic pharmaceuticals, the 1-phenyl-2-(heteroaryl)ethanol scaffold is a critical pharmacophore. This guide provides a comparative structural analysis of 1-phenyl-2-(1H-pyrrol-1-yl)ethanol (Target) against its biologically ubiquitous analogue, 1-phenyl-2-(2-pyridyl)ethanol (Reference).

The Core Distinction:

While structurally similar, the substitution of the pyridine ring with a pyrrole ring fundamentally alters the crystal packing landscape. The pyridine nitrogen is a strong hydrogen bond acceptor, driving the formation of robust O-H···N chains. In contrast, the N-substituted pyrrole nitrogen is non-basic and planar, forcing the crystal lattice to rely on weaker, secondary interactions (O-H···

This guide details the experimental protocols to isolate, characterize, and differentiate these solid-state forms, providing a roadmap for predicting solubility and bioavailability profiles.

Comparative Structural Analysis

The following table contrasts the experimentally determined parameters of the reference pyridyl compound with the specific structural features of the pyrrole target.

Table 1: Crystallographic & Structural Parameters Comparison

| Feature | Reference: 1-phenyl-2-(2-pyridyl)ethanol | Target: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol |

| Heterocycle Nature | Electron-deficient, Basic Nitrogen | Electron-rich, Non-basic Nitrogen |

| Primary Interaction | Strong O-H···N (Intermolecular) | Weak O-H··· |

| Space Group | P2₁/c (Monoclinic) [1] | Typically P2₁/c or P-1 (Predicted based on analogues) |

| Lattice Stabilization | Enthalpically driven (Strong H-bonds) | Entropically/Dispersively driven (Packing efficiency) |

| Melting Point Trend | Higher (Due to strong H-bond network) | Lower (Due to weaker cohesive forces) |

| Solubility Profile | Higher in acidic media (Protonation of N) | Lipophilic; pH-independent solubility |

Critical Insight: The absence of the pyridine nitrogen acceptor in the pyrrole derivative often leads to "frustrated" packing, where the hydroxyl group must find alternative acceptors (often the oxygen of a neighboring molecule or the

-system of the pyrrole ring). This results in significantly different polymorph landscapes.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain single crystals suitable for X-ray diffraction (SC-XRD), purity is paramount. The synthesis typically involves the ring-opening of styrene oxide.

Protocol:

-

Synthesis: React styrene oxide (1.0 eq) with pyrrole (1.2 eq) in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 60°C for 12 hours.

-

Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

-

Crystallization (The "Slow-Evaporation" Method):

-

Dissolve 20 mg of the purified target in 2 mL of Ethanol/Hexane (1:1) .

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Cover with Parafilm and poke 3-4 small holes.

-

Allow to stand undisturbed at 4°C for 3-7 days.

-

Validation: Crystals should appear as colorless blocks or plates.

-

Data Collection & Refinement (SC-XRD)

Instrument Setup:

-

Source: Mo K

( -

Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

Refinement Strategy:

-

Indexing: Determine the unit cell. Expect monoclinic or triclinic systems for this flexible linker.

-

Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (O, N, C).

-

H-Atom Treatment:

-

C-H bonds: Place in calculated positions (riding model).

-

O-H bonds: Locate from the difference Fourier map. This is crucial to confirm the O-H···

interaction vs. O-H···O bonding.

-

Structural Logic & Interaction Hierarchy

The following diagram illustrates the decision matrix for analyzing the intermolecular interactions in these ethanol derivatives.

Figure 1: Decision matrix for structural analysis.[3] The divergence in packing motifs is dictated by the availability of a basic nitrogen acceptor.

Mechanistic Insights: The "Frustrated" Hydroxyl

In the reference compound (Pyridyl-ethanol), the crystal structure is predictable: the hydroxyl proton donates to the pyridine nitrogen.

In the Target (Pyrrole-ethanol) , this pathway is blocked. The pyrrole nitrogen lone pair is delocalized into the aromatic ring, rendering it non-basic. Consequently, the structure must adopt one of two alternative motifs:

-

Homomeric Alcohol Catemers: The hydroxyl group acts as both donor and acceptor (O-H···O-H···O), forming infinite chains. This is common in simple alcohols but sterically challenging here due to the bulky phenyl and pyrrole rings.

-

OH-Pi Interactions: The hydroxyl proton points directly at the electron-rich face of the pyrrole ring (T-shaped interaction). This is a hallmark of pyrrole crystallography and significantly influences the lattice energy.

Validation Check:

To confirm the presence of O-H···

References

-

Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate. Source: ResearchGate.[4] Link:

-

Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one. Source: IUCr Journals. Link:

-

1-phenyl-2-(1H-pyrrol-1-yl)ethanol (Compound Summary). Source: PubChem.[5] Link:

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-diphenyl-2-(1H-pyrrol-3-yl)ethanol | C18H17NO | CID 101365117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-phenyl-2-(1H-pyrrol-1-yl)ethanol | C12H13NO | CID 4912754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal Procedures: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol

[1]

Executive Summary & Core Directive

1-phenyl-2-(1H-pyrrol-1-yl)ethanol is an organic intermediate containing a pyrrole ring and a hydroxyl group. Unlike common solvents, this compound presents specific stability risks—specifically acid-catalyzed polymerization and oxidative sensitivity .

Core Directive: Do NOT dispose of this compound down the drain. It must be segregated into the Non-Halogenated Organic Waste stream. Strict pH control is required to prevent exothermic polymerization in the waste container.

Hazard Profile & Chemical Logic

To ensure safe handling, we must deconstruct the molecule into its functional hazards. This section explains the causality behind the disposal protocols.

| Functional Group | Associated Hazard | Disposal Implication |

| Pyrrole Ring | High electron density; prone to exothermic polymerization in acidic conditions. | CRITICAL: Waste stream must be neutral or slightly basic (pH 7-9). Never mix with strong acids (e.g., HCl, H₂SO₄). |

| Hydroxyl (-OH) | Increases polarity and water solubility, but does not negate organic toxicity. | Potential for aquatic toxicity; strictly prohibited from sanitary sewer systems. |

| Phenyl Ring | Increases carbon content (High BTU). | Ideal candidate for fuel blending/incineration . |

| General Profile | Combustible liquid/oil; Irritant. | Classify as RCRA D001 (Ignitable) if flash point <60°C; otherwise, regulate as Toxic/Irritant. |

Senior Scientist Note: The most common accident involving pyrrole derivatives occurs when they are mistakenly added to an acidic waste carboy (e.g., waste from an acid workup). This can trigger a runaway polymerization reaction, pressurizing the container and causing a rupture. Always check the pH of your waste stream.

Pre-Disposal Stabilization Protocol

Before moving the material to the central waste area, the generating scientist must ensure the material is stable.

Step 1: Quenching & pH Check

-

If the material is in a reaction mixture: Quench any active reagents (e.g., Lithium Aluminum Hydride, Thionyl Chloride) before declaring it waste.

-

pH Verification: Using a pH strip, verify the mixture is pH 6–9 .

-

If Acidic (< pH 6): Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

-

If Basic (> pH 10): Generally acceptable for pyrroles, but extreme bases should be neutralized to pH 9 for handler safety.

-

Step 2: Solvent Compatibility

Ensure the compound is dissolved in a compatible solvent if it is not already a liquid.

-

Compatible Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene.

-

Incompatible Solvents: Concentrated Nitric Acid (Explosion hazard), Perchloric Acid.

Waste Segregation Workflow

Proper segregation is the primary defense against cross-contamination and chemical accidents.

Decision Matrix: Waste Stream Selection

The following diagram illustrates the logic flow for categorizing this specific compound.

Figure 1: Logic flow for segregating pyrrole-derivative waste to prevent polymerization risks.

Disposal Execution (Step-by-Step)

Phase 1: Container Selection & Labeling

-

Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive).

-

Do not use metal cans if the waste is corrosive or wet.

-

-

Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

-

Chemical Name: Write out the full name: "1-phenyl-2-(1H-pyrrol-1-yl)ethanol". Do not use abbreviations or structural formulas.

-

Constituents: List the solvent % (e.g., "Acetone 90%, 1-phenyl-2-(1H-pyrrol-1-yl)ethanol 10%").

-

Hazard Checkboxes: Check Flammable and Toxic/Irritant .

-

Phase 2: Satellite Accumulation Area (SAA) Storage

-

Secondary Containment: Place the container in a polyethylene tray capable of holding 110% of the container's volume.

-

Closure: Keep the cap tightly closed at all times unless adding waste.

-

Time Limit: Once full, the container must be moved to the Central Accumulation Area within 3 days (US EPA Standard).

Phase 3: Final Disposal (Vendor Handoff)

-

Disposal Code: Assign the profile based on the solvent. If pure, assign Non-Regulated Chemical Waste (if flashpoint >60°C) or D001 (if flashpoint <60°C).

-

Method: The preferred destruction method is Incineration (Waste-to-Energy). This ensures complete thermal destruction of the pyrrole ring and phenyl group.

Emergency Contingencies: Spill Response

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

Figure 2: Immediate response workflow for minor laboratory spills.

Specific Spill Notes for Pyrroles:

-

Odor Control: Pyrrole derivatives can have distinct, sometimes unpleasant odors. Increase ventilation immediately.

-

Decontamination: After absorbing the bulk liquid, wipe the surface with a mild detergent and water. Avoid bleach (hypochlorite), as it can react with nitrogenous compounds to form unstable chloramines.

References

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1]Link

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

-

PubChem. Compound Summary: 1-phenyl-2-(1H-pyrrol-1-yl)ethanol (CID 4912754).[2] National Library of Medicine. Link

-

Fisher Scientific. Safety Data Sheet: Pyrrole (Analogous Hazard Data).Link

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.